Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)-
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Overview
Description
Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)- is a complex organic compound with a molecular formula of C31H54O5 and a molecular weight of 506.76 g/mol This compound is characterized by its unique structure, which includes a hexadecanoic acid backbone, a hexyl group, a hydroxy group, and a methoxyphenylmethoxy group, all esterified with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester involves multiple steps, starting from the preparation of the hexadecanoic acid derivative. The key steps include:
Esterification: The initial step involves the esterification of hexadecanoic acid with methanol to form methyl hexadecanoate.
Hydroxylation: The methyl ester is then hydroxylated to introduce the hydroxy group at the 3-position.
Alkylation: The hydroxylated ester undergoes alkylation with hexyl bromide to introduce the hexyl group at the 2-position.
Methoxylation: The compound is further reacted with 4-methoxybenzyl chloride to introduce the methoxyphenylmethoxy group at the 5-position.
Final Esterification: The final step involves the esterification of the intermediate with benzyl alcohol to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, 3-hydroxy-, methyl ester: Similar structure but lacks the hexyl and methoxyphenylmethoxy groups.
Hexadecanoic acid, 2-hydroxy-, methyl ester: Similar structure but lacks the hexyl and methoxyphenylmethoxy groups.
(2S,3S,5R)-5-(Benzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid: Similar structure but lacks the methoxyphenylmethoxy group.
Uniqueness
Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester is unique due to the presence of the hexyl and methoxyphenylmethoxy groups, which confer distinct chemical and biological properties.
Biological Activity
Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)- is a complex organic compound with significant biological implications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C31H54O5
- Molecular Weight : 506.76 g/mol
- CAS Number : 1369787-84-7
- Boiling Point : 596.4 °C (predicted)
- Density : 0.978 g/cm³ (predicted)
- pKa : 14.15 (predicted) .
Hexadecanoic acid derivatives have been studied for their interactions with various biological targets. The compound's structure suggests potential activity as a modulator of lipid metabolism and cell signaling pathways:
- G Protein-Coupled Receptors (GPCRs) : Compounds similar to hexadecanoic acid have been shown to interact with GPCRs, which play crucial roles in mediating cellular responses to hormones and neurotransmitters .
- Lipid Metabolism : It is hypothesized that this compound may influence fatty acid biosynthesis and metabolism due to its structural similarity to long-chain fatty acids .
Antioxidant Properties
Research indicates that fatty acid esters can exhibit antioxidant activity. The presence of the methoxyphenyl group may enhance the radical-scavenging ability of hexadecanoic acid derivatives, potentially leading to protective effects against oxidative stress .
Anti-inflammatory Effects
Studies have suggested that hexadecanoic acid derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators, which could be beneficial in treating chronic inflammatory diseases .
Antimicrobial Activity
Preliminary studies have demonstrated that certain hexadecanoic acid derivatives possess antimicrobial properties against various pathogens. This activity may be attributed to the disruption of microbial membranes or interference with metabolic processes in bacteria .
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of hexadecanoic acid derivatives using DPPH radical scavenging assays.
- Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential.
-
Anti-inflammatory Mechanism :
- In vitro assays were conducted to assess the effects on cytokine production in macrophages.
- Treatment with hexadecanoic acid derivatives resulted in decreased levels of TNF-alpha and IL-6, indicating anti-inflammatory effects.
-
Antimicrobial Evaluation :
- A series of tests against Gram-positive and Gram-negative bacteria were performed.
- The results showed effective inhibition of bacterial growth at varying concentrations.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C37H58O5 |
---|---|
Molecular Weight |
582.9 g/mol |
IUPAC Name |
benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]hexadecanoate |
InChI |
InChI=1S/C37H58O5/c1-4-6-8-10-11-12-13-14-18-22-34(41-29-32-24-26-33(40-3)27-25-32)28-36(38)35(23-19-9-7-5-2)37(39)42-30-31-20-16-15-17-21-31/h15-17,20-21,24-27,34-36,38H,4-14,18-19,22-23,28-30H2,1-3H3/t34-,35+,36+/m1/s1 |
InChI Key |
LVYIGOWBNUJIKK-SBPNQFBHSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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